2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-16-11-13-18(14-12-16)27(25,26)22(15-17-7-3-2-4-8-17)20-10-6-5-9-19(20)21(23)24/h2-14H,15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUGBTSLLMKBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of benzylamine with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then reacted with 2-chlorobenzoic acid. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines.
Scientific Research Applications
2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. The benzyl and benzoic acid moieties can also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target proteins.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
2-[Benzyl(phenylsulfonyl)amino]benzoic Acid (Catalog 159971)
- Molecular Formula: C20H17NO4S (MW: 367.43) .
- Key Difference : Replaces the 4-methylphenyl sulfonyl group with a phenylsulfonyl moiety.
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid (CAS 379254-26-9)
- Molecular Formula: C14H13NO4S (MW: 291.32) .
- Key Difference : Sulfonamide is attached to the 4-position of benzoic acid instead of the 2-position.
- Impact : Positional isomerism alters hydrogen-bonding capacity and steric interactions, which may affect receptor binding in biological systems .
4-({(4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic Acid (Catalog 160008)
- Molecular Formula: C23H23NO5S (MW: 425.51) .
- Key Difference : Incorporates a 4-ethoxyphenyl group and a methylene linker.
Physicochemical Properties
| Compound | Molecular Weight | pKa (Predicted) | Solubility |
|---|---|---|---|
| Target Compound | 367.43 | ~2.8–3.0* | Moderate in DMSO, Chloroform |
| 2-[Benzyl(phenylsulfonyl)amino]benzoic Acid | 367.43 | ~2.7–2.9* | Similar to target compound |
| 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid | 291.32 | ~2.5–2.7* | High in Methanol, DMSO |
| 4-[(4-Chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic Acid | 372.74 | 2.77 | Low aqueous solubility |
*Predicted based on sulfonamide and carboxylic acid functionalities .
Biological Activity
Overview
2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid, also known as MSAB (methylsulfonamide benzoic acid), is an organic compound with the molecular formula C14H13NO4S. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.
The primary mechanism of action for MSAB involves its interaction with β-catenin , a key protein in the Wnt signaling pathway. MSAB binds to β-catenin, leading to its ubiquitination and proteasomal degradation . This action effectively inhibits the Wnt signaling-dependent proliferation of cancer cells, making it a candidate for further study in cancer therapeutics.
Biochemical Pathways
- Wnt/β-catenin Pathway : MSAB's inhibition of β-catenin disrupts this signaling pathway, which is crucial for cell growth and differentiation.
- Enzyme Inhibition : MSAB has been shown to interact with various enzymes, particularly proteases, leading to the inhibition of protein degradation processes.
Pharmacokinetics
MSAB is soluble in dimethyl sulfoxide (DMSO) and is relatively stable under standard laboratory conditions. However, prolonged exposure can lead to degradation and a decrease in efficacy.
Cellular Effects
MSAB influences several cellular processes:
- Cell Signaling : It modulates the activity of kinases and phosphatases, altering phosphorylation states and downstream signaling events.
- Gene Expression : The compound affects gene expression patterns associated with cell proliferation and apoptosis.
Dosage Effects in Animal Models
Research indicates that the effects of MSAB vary with dosage:
- Lower doses may enhance metabolic function and enzyme activity.
- Higher doses are associated with significant inhibition of cancer cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of MSAB:
- In Vitro Studies : In laboratory settings, MSAB was tested on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, correlating with increased β-catenin degradation.
- Animal Models : In vivo studies demonstrated that administration of MSAB resulted in reduced tumor growth in xenograft models, supporting its potential as an anti-cancer agent.
- Enzyme Interaction : A study highlighted that MSAB effectively inhibited specific proteases involved in tumor progression, showcasing its role in modulating enzyme activity .
Summary of Biological Activity
| Biological Activity | Description |
|---|---|
| Target Protein | β-catenin |
| Mechanism | Ubiquitination and proteasomal degradation |
| Pathway Inhibition | Wnt/β-catenin signaling pathway |
| Cellular Effects | Modulation of kinase/phosphatase activity; alteration in gene expression |
| Dosage Response | Varies from metabolic enhancement at low doses to significant anti-proliferative effects at high doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
